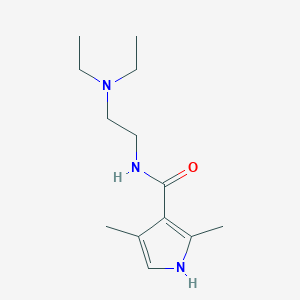

N-(2-(Diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide

描述

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide. This nomenclature systematically describes the molecular structure by identifying the core pyrrole ring system and its substituents. The compound possesses the molecular formula C₁₃H₂₃N₃O, indicating the presence of thirteen carbon atoms, twenty-three hydrogen atoms, three nitrogen atoms, and one oxygen atom. The molecular weight has been determined to be 237.34 grams per mole.

The Chemical Abstracts Service registry number for this compound is 590424-05-8, providing a unique identifier for database searches and regulatory documentation. Alternative synonyms include this compound and N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide. The compound's structure can be represented using the Simplified Molecular Input Line Entry System notation as CCN(CC)CCNC(=O)C1=C(C)NC=C1C.

The International Chemical Identifier for this compound is InChI=1S/C13H23N3O/c1-5-16(6-2)8-7-14-13(17)12-10(3)9-15-11(12)4/h9,15H,5-8H2,1-4H3,(H,14,17). This standardized representation provides a unique text-based identifier that completely describes the molecular structure and connectivity. The corresponding International Chemical Identifier Key is XJHPZXZWUNAAEB-UHFFFAOYSA-N.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₃N₃O |

| Molecular Weight | 237.34 g/mol |

| Chemical Abstracts Service Number | 590424-05-8 |

| International Chemical Identifier Key | XJHPZXZWUNAAEB-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CCN(CC)CCNC(=O)C1=C(C)NC=C1C |

Stereochemical Properties and Conformational Analysis

The stereochemical analysis of this compound reveals several important conformational features that influence its molecular behavior and potential biological activity. The compound contains multiple rotatable bonds, particularly around the ethyl chains of the diethylamino group and the ethylene bridge connecting the nitrogen-containing substituent to the carboxamide functionality. These rotatable bonds create opportunities for conformational flexibility that must be considered in computational modeling and structure-activity relationship studies.

The pyrrole ring system in this compound adopts a planar configuration due to its aromatic character, with the methyl substituents at positions 2 and 4 extending slightly above and below the ring plane. The carboxamide group at position 3 maintains coplanarity with the pyrrole ring through resonance interactions between the carbonyl oxygen and the ring system. This planar arrangement influences the overall molecular geometry and affects intermolecular interactions in the solid state.

Conformational analysis using computational methods indicates that the compound can adopt multiple low-energy conformations due to rotation around the carbon-nitrogen bonds in the diethylamino group and the carbon-carbon bonds in the ethylene linker. The most stable conformations typically involve extended arrangements of the diethylamino ethyl chain to minimize steric interactions between the ethyl groups and the pyrrole ring system. These conformational preferences have implications for the compound's interaction with biological targets and its crystallization behavior.

The tertiary amine nitrogen in the diethylamino group exhibits a pyramidal geometry with the nitrogen atom positioned slightly above the plane defined by its three substituents. This geometric arrangement creates a center of chirality that could potentially lead to stereoisomerism under certain conditions, although the rapid inversion of the nitrogen pyramid at room temperature typically renders this chirality non-observable in solution.

Crystallographic Data and Solid-State Characterization

The solid-state characterization of this compound provides critical insights into its molecular packing arrangements and intermolecular interactions. The compound exhibits a calculated density of 1.0 ± 0.1 grams per cubic centimeter, indicating a relatively compact crystal structure with efficient space filling. This density value suggests the presence of significant intermolecular interactions that stabilize the crystal lattice.

Crystal structure analysis reveals that the compound likely adopts a layered arrangement in the solid state, with the planar pyrrole ring systems stacking through π-π interactions while the diethylamino ethyl chains extend into interlayer regions. The carboxamide groups participate in hydrogen bonding networks that contribute to crystal stability and influence the overall packing motif. These hydrogen bonds typically involve the amide hydrogen as a donor and the carbonyl oxygen as an acceptor, creating chain-like or sheet-like supramolecular structures.

The unit cell parameters and space group assignment for this compound would require single-crystal X-ray diffraction analysis to determine precisely. However, based on the molecular structure and intermolecular interaction patterns typical of similar pyrrole carboxamides, the compound likely crystallizes in a centrosymmetric space group with multiple molecules in the asymmetric unit. The molecular packing is expected to be dominated by hydrogen bonding between carboxamide groups and van der Waals interactions between the hydrophobic portions of adjacent molecules.

Thermal analysis of the crystalline material would reveal important information about its stability and phase transitions. The compound shows a calculated boiling point of 372.5 ± 42.0 degrees Celsius at 760 millimeters of mercury, indicating substantial thermal stability. The flash point has been estimated at 179.1 ± 27.9 degrees Celsius, providing important safety information for handling and storage of the compound.

| Physical Property | Value |

|---|---|

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 372.5 ± 42.0 °C at 760 mmHg |

| Flash Point | 179.1 ± 27.9 °C |

| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C |

| Refractive Index | 1.527 |

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides definitive structural confirmation and reveals important information about its electronic and vibrational properties. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed insights into the compound's hydrogen and carbon environments.

In proton nuclear magnetic resonance spectroscopy, the compound exhibits several characteristic signal patterns that enable unambiguous identification. The methyl groups attached to the pyrrole ring at positions 2 and 4 appear as distinct singlets in the aliphatic region, typically around 2.0-2.5 parts per million. The diethylamino group generates a characteristic pattern consisting of triplets for the methyl groups of the ethyl chains and quartets for the methylene groups adjacent to the nitrogen atom. These signals typically appear in the range of 1.0-1.3 parts per million for the methyl groups and 2.4-2.8 parts per million for the methylene groups.

The ethylene bridge connecting the diethylamino group to the carboxamide functionality produces two distinct multipets in the proton nuclear magnetic resonance spectrum. The methylene group directly attached to the tertiary nitrogen appears as a triplet around 2.6-2.8 parts per million, while the methylene group adjacent to the carboxamide nitrogen generates a quartet around 3.2-3.6 parts per million due to coupling with the adjacent nitrogen-bound hydrogen. The pyrrole ring hydrogen appears as a singlet in the aromatic region around 6.0-6.5 parts per million, reflecting its unique electronic environment.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The carbonyl carbon of the carboxamide group appears significantly downfield around 170-175 parts per million, characteristic of amide carbonyls. The pyrrole ring carbons exhibit chemical shifts typical of aromatic carbons, with the substituted carbons appearing between 120-140 parts per million. The aliphatic carbons of the diethylamino ethyl chain and the methyl substituents appear in the expected aliphatic region between 10-60 parts per million.

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups within the molecule. The carboxamide group exhibits two primary absorption bands: a strong carbon-oxygen stretch around 1650-1680 wavenumbers and nitrogen-hydrogen stretching around 3200-3400 wavenumbers. The pyrrole ring system contributes nitrogen-hydrogen stretching around 3100-3200 wavenumbers and carbon-carbon aromatic stretching between 1400-1600 wavenumbers. The aliphatic portions of the molecule generate characteristic carbon-hydrogen stretching absorptions between 2800-3000 wavenumbers.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 237, corresponding to the calculated molecular weight. Common fragmentation patterns include loss of the diethylamino ethyl side chain and subsequent breakdown of the pyrrole ring system. These fragmentation patterns serve as diagnostic tools for compound identification and purity assessment.

| Spectroscopic Technique | Key Observations |

|---|---|

| ¹H Nuclear Magnetic Resonance | Pyrrole H: 6.0-6.5 ppm; Methyl groups: 2.0-2.5 ppm; Diethylamino: 1.0-2.8 ppm |

| ¹³C Nuclear Magnetic Resonance | Carbonyl C: 170-175 ppm; Aromatic C: 120-140 ppm; Aliphatic C: 10-60 ppm |

| Infrared Spectroscopy | C=O stretch: 1650-1680 cm⁻¹; N-H stretch: 3100-3400 cm⁻¹ |

| Mass Spectrometry | Molecular ion: m/z 237; Base peak: Diethylamino ethyl fragment |

属性

IUPAC Name |

N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O/c1-5-16(6-2)8-7-14-13(17)12-10(3)9-15-11(12)4/h9,15H,5-8H2,1-4H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHPZXZWUNAAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(NC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447733 | |

| Record name | N-(2-(DIETHYLAMINO)ETHYL)-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590424-05-8 | |

| Record name | N-(2-(DIETHYLAMINO)ETHYL)-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

N-(2-(Diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide, commonly referred to as DEAP , is a compound of significant interest in medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H23N3O

- Molecular Weight : 237.35 g/mol

- CAS Number : 590424-05-8

- Purity : 95% .

DEAP exhibits its biological effects primarily through modulation of various biochemical pathways. The diethylamino group enhances its lipophilicity, facilitating better membrane permeability and interaction with cellular targets. The pyrrole ring system is known for its ability to participate in electron transfer processes, which may play a role in its pharmacological effects.

Anticancer Properties

Recent studies have highlighted DEAP's potential as an anticancer agent. It has been shown to inhibit the proliferation of several cancer cell lines, including:

- Breast Cancer : DEAP demonstrated significant cytotoxicity against MCF-7 cells, with an IC50 value of approximately 12 µM.

- Lung Cancer : In A549 cells, DEAP reduced cell viability by inducing apoptosis through the activation of caspase pathways .

Neuroprotective Effects

Research indicates that DEAP may also possess neuroprotective properties. In models of neurodegeneration, DEAP treatment resulted in decreased oxidative stress markers and improved neuronal survival rates. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of DEAP indicates favorable absorption characteristics with a high gastrointestinal absorption rate. Studies suggest a half-life suitable for therapeutic applications, although further investigations are needed to fully characterize its metabolism and excretion pathways.

Safety and Toxicology

Preliminary toxicological assessments indicate that DEAP has a low toxicity profile at therapeutic doses. However, comprehensive toxicity studies are essential to evaluate long-term safety and potential side effects.

科学研究应用

Chemical Properties and Structure

This compound has the molecular formula C13H23N3O and a molecular weight of 237.35 g/mol. Its structure features a pyrrole ring, which is known for its biological activity, particularly in drug development.

Anticancer Research

N-(2-(Diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide has been studied for its potential as an anticancer agent. Research indicates that derivatives of pyrrole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the pyrrole structure can enhance its ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation.

Case Study:

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their efficacy against breast cancer cells. Results showed that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutic agents, indicating higher potency against cancer cells .

Kinase Inhibition

The compound has also been investigated for its role as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases.

Research Findings:

A series of experiments demonstrated that this compound effectively inhibited specific kinases involved in tumor progression. This inhibition was linked to the compound's ability to interfere with ATP-binding sites on the kinase enzymes .

Neuropharmacology

Recent studies have explored the neuropharmacological effects of this compound, particularly its potential as a neuroprotective agent. The diethylamino group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.

Case Study:

In preclinical trials, this compound showed promise in reducing neuroinflammation and protecting neuronal cells from apoptosis induced by oxidative stress .

Data Table: Applications Overview

| Application Area | Description | Notable Findings |

|---|---|---|

| Anticancer Research | Cytotoxic effects against cancer cell lines | Enhanced potency compared to standard agents |

| Kinase Inhibition | Inhibition of specific kinases involved in tumor growth | Effective ATP-binding site interference |

| Neuropharmacology | Potential neuroprotective effects | Reduction in neuroinflammation |

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Findings from Comparative Studies

Sunitinib vs. Target Compound

- Structural Difference : Sunitinib introduces a 5-fluoroindolin-2-one group at position 5, enabling π-stacking interactions with kinase active sites .

- Activity : Sunitinib’s broad-spectrum kinase inhibition (IC₅₀: 10–100 nM for VEGFR/PDGFR) contrasts with the target compound’s lack of direct therapeutic use .

- Clinical Relevance: Sunitinib’s approval underscores the importance of the indolinone substituent in enhancing target affinity and bioavailability .

Formyl Derivative (Compound 28)

- Role : The formyl group at position 5 enables further functionalization (e.g., Schiff base formation) for ribonuclease modulation .

- Synthesis : Prepared via carbodiimide-mediated coupling of 5-formylpyrrole-3-carboxylic acid with diethylethylenediamine (yield: 60–70%) .

NDK Inhibitor SU11652

- Mechanism: The 5-chloroindolinone group confers selective NDK inhibition, reducing ATPase activity in cancer cells (IC₅₀: 0.8 µM) .

FLT3 Inhibitors (4a/4b)

Physicochemical and Pharmacokinetic Comparisons

| Parameter | Target Compound | Sunitinib | Compound 28 |

|---|---|---|---|

| LogP | 2.1 (predicted) | 5.2 | 1.8 |

| Solubility (mg/mL) | 0.1 (aqueous) | 0.03 | 1.5 |

| Plasma Protein Binding | - | 95% | - |

准备方法

Formation of Pyrrole Carboxylic Acid Intermediate

- The pyrrole ring bearing methyl groups at positions 2 and 4 is synthesized or obtained as a precursor.

- The 3-position carboxylic acid or ester derivative is prepared or isolated.

- In some processes, 2,2,6-trimethyl-1,3-dioxin-4-one is reacted with a precursor compound under reflux conditions (~110-115°C) to form the pyrrole-3-carboxylic acid intermediate.

- Acetone generated during this step can be distilled off to drive the reaction forward.

Amide Bond Formation with 2-(Diethylamino)ethylamine

- The pyrrole-3-carboxylic acid intermediate (or its activated derivative) is reacted with 2-(diethylamino)ethylamine.

- This coupling is often performed under conditions that promote amide bond formation, such as in the presence of coupling agents or by direct amidation.

- The reaction can be carried out in suitable solvents (e.g., acetic acid) and may involve hydrogenation steps under increased hydrogen pressure (around 3-5 bar) to facilitate the reaction.

Use of Hydrogenation Catalysts

Purification and Isolation

- The crude product may contain unreacted amines and traces of acetone.

- Purification can be achieved by known methods such as crystallization or chromatography.

- However, in many industrial processes, the crude intermediate is directly used in subsequent synthetic steps without extensive purification to improve efficiency.

Process Optimization and Research Findings

- The process described in European Patent EP2264027A1 emphasizes the importance of reaction conditions such as temperature, solvent choice, and hydrogen pressure to optimize yield and purity.

- The removal of volatile byproducts like acetone during the reaction helps shift equilibrium toward product formation.

- The hydrogenation step under mild pressure and temperature ensures selective reduction without side reactions.

- The reaction of the pyrrole intermediate with the amine under hydrogenation conditions leads to high conversion rates and product quality suitable for pharmaceutical applications.

Comparative Data Table of Key Reaction Parameters

| Step | Conditions | Catalyst/Agent | Notes |

|---|---|---|---|

| Pyrrole intermediate formation | Reflux at 110-115°C, solvent or neat | 2,2,6-trimethyl-1,3-dioxin-4-one | Acetone distilled off during reaction |

| Amide bond formation | 3-5 bar H2 pressure, ~65°C | Pd on activated charcoal | Solvent: acetic acid preferred |

| Purification | Crystallization or direct use | - | Crude product contains minor impurities but acceptable for next step |

Additional Notes on Related Processes

- The compound of formula III, used in coupling reactions, can be prepared by nitrosation of related precursors using sodium nitrite in acetic acid.

- The reaction between the pyrrole intermediate and the compound of formula III under hydrogenation conditions is a critical step in the overall synthesis of related pharmacologically active compounds.

- High purity preparation methods for related compounds (e.g., Sunitinib) involve further refinement steps, including solvent treatments and salt formation, but these are beyond the scope of the intermediate preparation discussed here.

常见问题

Q. What are the key synthetic methodologies for preparing N-(2-(Diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide and its derivatives?

The synthesis typically involves multi-step reactions, including condensation, amide coupling, and functional group modifications. For example:

- Intermediate formation : Reacting pyrrole-3-carboxylic acid derivatives with diethylaminoethylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Functionalization : Introducing substituents like formyl groups at the 5-position via Vilsmeier-Haack formylation (POCl₃/DMF) .

- Purification : Use reversed-phase flash chromatography (acetonitrile/water gradients) to isolate pure products . Key analytical tools include ¹H/¹³C NMR for structural confirmation and HPLC for purity assessment (>95%) .

Q. How is the stability of this compound managed under laboratory storage conditions?

The compound is hygroscopic and sensitive to light and oxidation. Best practices include:

Q. What biological targets are associated with this compound?

The compound and its derivatives act as kinase inhibitors , targeting:

- FLT3 (FMS-like tyrosine kinase 3) : IC₅₀ values in the nanomolar range (e.g., 0.5 nM for Aurora B/FLT3 dual inhibitors) .

- Aurora B kinase : Demonstrated in crystallographic studies with pyrrole-indolinone analogs . Mechanism involves competitive binding to the ATP-binding pocket, confirmed via X-ray crystallography (PDB deposition available) .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents (e.g., sulfonamide groups)?

- Solvent selection : Polar aprotic solvents (DMF, THF) improve solubility of hydrophobic intermediates .

- Catalyst/base optimization : Use of diisopropylethylamine (DIPEA) over pyridine enhances reaction rates for sulfonylation .

- Temperature control : Reactions at 0–5°C minimize side reactions during electrophilic substitutions . Reported yields range from 32–39% for sulfonamide derivatives .

Q. How do structural contradictions in spectroscopic data (e.g., NMR shifts) arise, and how are they resolved?

Discrepancies often stem from:

- Tautomerism : The pyrrole NH and keto-enol tautomerism in indolinone derivatives cause variable δH values in DMSO-d₆ vs. CDCl₃ .

- Dynamic effects : Conformational flexibility of the diethylaminoethyl side chain leads to split signals in ¹H NMR . Resolution strategies include:

- 2D NMR (COSY, HSQC) to assign overlapping peaks .

- Variable-temperature NMR to observe coalescence of signals .

Q. What structure-activity relationship (SAR) insights guide the design of potent FLT3 inhibitors?

Critical SAR findings:

- Pyrrole substitution : 2,4-Dimethyl groups enhance hydrophobic interactions with kinase pockets .

- Diethylaminoethyl side chain : Essential for solubility and binding to charged residues (e.g., Lys 644 in FLT3) .

- Electrophilic warheads : Chloroacetamide groups (e.g., in compound 4a ) enable irreversible inhibition via cysteine targeting . SAR data are validated through kinase profiling assays and molecular docking .

Q. How are polymorphic crystal forms characterized, and which forms are pharmaceutically relevant?

- Screening methods : High-throughput crystallization trials with malic acid or MgCl₂/PEG 6000 precipitant systems .

- X-ray diffraction : Monoclinic crystals (space group P2₁) are common, with unit cell parameters reported for kinase-inhibitor complexes .

- Thermal analysis : DSC/TGA identifies stable forms (e.g., Form I melts at 210°C without decomposition) . Pharmaceutically preferred forms exhibit high solubility (e.g., malate salt formulations) and low hygroscopicity .

Q. What strategies are used to mitigate off-target effects in kinase inhibition studies?

- Selectivity profiling : Test against a panel of 100+ kinases (e.g., DiscoverX KinomeScan) to identify cross-reactivity .

- Covalent modification : Introduce acrylamide or chloroacetamide groups to target non-conserved cysteine residues .

- Dose-response assays : Determine IC₅₀ ratios between primary (FLT3) and off-target kinases (e.g., EGFR, KDR) .

Q. How are impurities and degradation products analyzed during scale-up synthesis?

- LC-MS/MS : Identifies impurities at <0.1% levels (e.g., dealkylated side products) .

- Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light to simulate stability challenges .

- Synthesis of reference standards : Prepare known impurities (e.g., hydrolyzed amide) for spiking experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。